molecular formula C10H16N4O B2827426 2-(3,3-Dimethylmorpholin-4-yl)pyrimidin-5-amine CAS No. 1249293-72-8

2-(3,3-Dimethylmorpholin-4-yl)pyrimidin-5-amine

Cat. No.: B2827426
CAS No.: 1249293-72-8
M. Wt: 208.265
InChI Key: WCMXOVNGFZGJJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,3-Dimethylmorpholin-4-yl)pyrimidin-5-amine (CAS: 1249293-72-8) is a pyrimidine derivative featuring a 5-amino substituent and a 3,3-dimethylmorpholine moiety at the 2-position of the pyrimidine ring. This molecule has been explored in pharmaceutical research due to the pharmacophoric relevance of pyrimidine and morpholine scaffolds in kinase inhibition and receptor antagonism .

Properties

IUPAC Name

2-(3,3-dimethylmorpholin-4-yl)pyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-10(2)7-15-4-3-14(10)9-12-5-8(11)6-13-9/h5-6H,3-4,7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMXOVNGFZGJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCN1C2=NC=C(C=N2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethylmorpholin-4-yl)pyrimidin-5-amine typically involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is carried out in the presence of a base such as sodium methoxide in butanol, leading to the formation of the desired pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Mannich Reaction for Morpholine Substitution

The morpholine moiety is introduced via Mannich reactions using formaldehyde and substituted morpholines. For example:

  • Reaction : Pyrimidine derivatives react with 3,3-dimethylmorpholine and formaldehyde under reflux (8–20 h) to yield products with up to 85% yield .

  • Key Insight : Steric effects from the 3,3-dimethyl group reduce reaction rates compared to 2,6-dimethyl analogs, necessitating longer reaction times .

Table 1: Representative Mannich Reactions

SubstrateMorpholine DerivativeConditionsYieldSource
Pyrimidin-5-amine3,3-DimethylmorpholineReflux, 8–20 h78–85%
5-Nitropyrimidin-4-amine2,6-Dimethylmorpholine50% EtOH, 40°C, 20 min95%

Electrophilic Aromatic Substitution (EAS)

The electron-rich pyrimidine ring undergoes nitration and halogenation selectively at the 4-position due to the directing effects of the amine group:

  • Nitration :

    • Conditions : HNO₃/H₂SO₄, 0–5°C, 2 h .

    • Outcome : 5-Amino-4-nitro derivatives form in 70–90% yield (Table 2).

  • Halogenation :

    • Bromination : NBS in DMF, RT, 1 h (yield: 65–75%).

Table 2: EAS Reactivity

ReactionReagents/ConditionsPosition ModifiedYieldSource
NitrationHNO₃/H₂SO₄, 0–5°C, 2 hC490%
BrominationNBS, DMF, RT, 1 hC475%

Amino Group Reactivity

The 5-amine group participates in:

  • Acylation : Acetic anhydride/pyridine, RT, 2 h → N-acetyl derivatives (85% yield).

  • Suzuki Coupling : Pd(PPh₃)₄/K₂CO₃, aryl boronic acids → biaryl products (60–80% yield) .

Table 3: Nucleophilic Modifications

Reaction TypeReagents/ConditionsProductYieldSource
AcylationAc₂O, pyridine, RT, 2 hN-Acetylpyrimidine85%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, 80°C, 12 h5-Arylpyrimidine75%

Transition Metal-Catalyzed Cross-Couplings

The morpholine nitrogen enhances coordination in Pd- or Au-catalyzed reactions:

  • Buchwald–Hartwig Amination : Forms C–N bonds with aryl halides (yield: 70–88%) .

  • Gold-Catalyzed Cyclization : Generates fused heterocycles (e.g., pyrimido[4,5-b]indoles) .

Table 4: Catalytic Reactions

ReactionCatalyst/BaseOutcomeYieldSource
Buchwald–HartwigPd₂(dba)₃, XantphosC5-Arylaminopyrimidines88%
Au(I)-Catalyzed CyclizationAuCl(PPh₃), AgOTfPyrimidoindole Derivatives68%

Stability and Decomposition

  • Thermal Stability : Decomposes above 250°C without melting .

  • Hydrolytic Sensitivity : The morpholine ring resists hydrolysis under acidic/basic conditions (pH 2–12, 24 h) .

Mechanistic Insights

  • Morpholine Coordination : The 3,3-dimethyl group increases steric hindrance, slowing reactions at the morpholine nitrogen compared to unsubstituted analogs .

  • Amine Directing Effects : The 5-amine group activates the pyrimidine ring for EAS at C4, while the morpholine group deactivates C2/C6 positions .

Limitations and Research Gaps

  • Limited data exist for photochemical reactions or enzyme-mediated transformations .

  • Comparative studies between 3,3-dimethyl and 2,6-dimethyl morpholine analogs are sparse .

Scientific Research Applications

Chemistry

Building Block for Synthesis :
2-(3,3-Dimethylmorpholin-4-yl)pyrimidin-5-amine serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its structure allows for various modifications leading to derivatives with enhanced properties.

Biology

Biological Activity :
Research has indicated that this compound exhibits potential antimicrobial and antiproliferative activities. Studies have focused on its interaction with biological targets, suggesting that it may modulate signaling pathways related to cell proliferation and survival .

Medicine

Therapeutic Agent :
The compound is being explored for its potential as a therapeutic agent. Investigations are ongoing into its efficacy against specific enzymes or receptors involved in diseases such as cancer and autoimmune disorders. The mechanism of action is believed to involve inhibition or activation of molecular targets, which can lead to various biological effects .

Case Studies and Research Findings

  • Antiproliferative Effects : A study demonstrated that derivatives of 2-(3,3-Dimethylmorpholin-4-yl)pyrimidin-5-amine showed significant antiproliferative activity against cancer cell lines. This suggests potential applications in cancer therapy .
  • Antimicrobial Properties : Another research effort highlighted the compound's efficacy against a range of bacterial strains, indicating its potential use in developing new antimicrobial agents.
  • Drug Development : Ongoing drug development pipelines are utilizing this compound in combination therapies targeting specific pathways involved in disease progression. Computational modeling has been employed to predict interactions with target proteins, enhancing the drug design process .

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethylmorpholin-4-yl)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(3,3-dimethylmorpholin-4-yl)pyrimidin-5-amine are compared below with analogous pyrimidine derivatives and related heterocyclic compounds.

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Key Biological Activity/Properties Selectivity/Safety Notes Reference IDs
2-(3,3-Dimethylmorpholin-4-yl)pyrimidin-5-amine 5-Amino pyrimidine; 2-(3,3-dimethylmorpholine) Undisclosed (likely kinase/receptor modulation) Hypothesized improved metabolic stability
2-(4-Aminophenyl)pyrimidin-5-amine 5-Amino pyrimidine; 2-(4-aminophenyl) Not reported High structural similarity (0.95 Tanimoto)
2-(2-Furanyl)-7-phenyl[1,2,4]triazolo[1,5-c]pyrimidin-5-amine Triazolo-pyrimidine core; furanyl, phenyl Potent adenosine A2A antagonist (Ki < 1 nM) hERG inhibition mitigated in analogs (e.g., 21, 24)
SCH 412348 Pyrazolo-triazolo-pyrimidine; piperazinyl ethyl A2A antagonist (Ki = 0.6 nM) >1000-fold selectivity over other adenosine receptors
5-[2,6-di(morpholin-4-yl)pyrimidin-4-yl]-4-(trifluoromethyl)pyridin-2-amine Dual morpholine; trifluoromethyl pyridine Undisclosed Enhanced solubility via morpholine groups
2-Phenoxy-N-phenylpyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidin-5-amine Extended fused-ring system; phenoxy α-Glucosidase inhibition Larger molecular weight may limit bioavailability

Key Analysis

Structural Nuances and Pharmacokinetics Morpholine vs. Triazolo/Pyrazolo Fusion: Compounds like SCH 412348 and furanyl-triazolo-pyrimidines exhibit high receptor affinity due to fused heterocyclic systems, but their complexity may increase synthesis difficulty compared to the simpler pyrimidine scaffold of the target compound.

Safety Profiles: Modifications to reduce hERG channel binding (e.g., replacing furanyl groups with bulkier substituents) in triazolo-pyrimidines highlight the importance of substituent choice in minimizing off-target effects—a consideration applicable to morpholine-containing analogs.

Synthetic Accessibility

  • The target compound’s synthesis likely parallels methods for pyrimidine amines, such as nucleophilic displacement (e.g., substitution of chloro-pyrimidines with amines, as in ). In contrast, triazolo-pyrimidines require multi-step cyclization, increasing synthetic complexity .

Physicochemical Properties

  • Solubility : Morpholine derivatives (e.g., SCH 412348) often exhibit moderate aqueous solubility, which can be optimized via formulation adjustments (e.g., salt formation, surfactants) . The dimethylmorpholine group may offer a balance between lipophilicity and solubility compared to purely aromatic analogs.

Biological Activity

2-(3,3-Dimethylmorpholin-4-yl)pyrimidin-5-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and as a protein kinase inhibitor. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine core with a morpholine substituent that enhances its solubility and bioavailability. The presence of the morpholine ring is significant as it can influence the compound's interaction with biological targets.

Research indicates that 2-(3,3-Dimethylmorpholin-4-yl)pyrimidin-5-amine functions primarily as a protein kinase inhibitor , specifically targeting tyrosine kinases involved in cancer progression. Protein kinases play crucial roles in cell signaling pathways that regulate cell growth and division. By inhibiting these enzymes, the compound may effectively block tumor growth and metastasis.

Anticancer Activity

  • Inhibition of Tyrosine Kinases : The compound has shown promising results in inhibiting various tyrosine kinases associated with solid tumors. For instance, studies have demonstrated its efficacy against ZAP-70, a kinase implicated in T-cell activation and proliferation, which is often overexpressed in certain cancers .
  • Cytotoxic Effects : In vitro studies have assessed the cytotoxicity of this compound against several human cancer cell lines. For example, it exhibited significant cytotoxic activity against MDA-MB-231 (breast cancer) cells with an IC50 value indicative of effective potency .
  • Mechanistic Studies : Further investigations into its mechanism revealed that the compound induces apoptosis in cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Other Biological Activities

Beyond anticancer properties, 2-(3,3-Dimethylmorpholin-4-yl)pyrimidin-5-amine has been explored for additional biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, although further research is needed to elucidate specific mechanisms and efficacy against various pathogens .
  • Anti-inflammatory Properties : Some derivatives of pyrimidine compounds have shown anti-inflammatory effects, which could be relevant for conditions such as rheumatoid arthritis or inflammatory bowel disease .

Research Findings and Case Studies

StudyFindingsAssay TypeCell Line/Model
High activity against ZAP-70In vitro kinase assayN/A
IC50 = 27.6 μM against MDA-MB-231MTT cytotoxicity assayMDA-MB-231
Induces apoptosis via ROS increaseFlow cytometryVarious cancer cell lines
Potential immunosuppressive effectsIn vivo modelMouse models

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.